Nalbuphine hydrochloride

描述

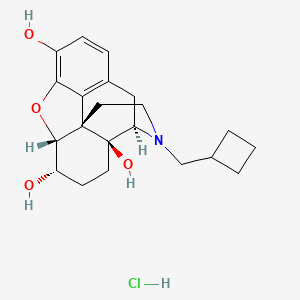

Structure

3D Structure of Parent

属性

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12;/h4-5,12,15-16,19,23-25H,1-3,6-11H2;1H/t15-,16+,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLZPSJXMWGIFH-BCXQGASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20594-83-6 (Parent) | |

| Record name | Nalbuphine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20177844 | |

| Record name | Nalbuphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23277-43-2 | |

| Record name | Nalbuphine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23277-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalbuphine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalbuphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α,6α)-17-(cyclobutylmethyl)-4,5-epoxymorphinan-3,6,14-triol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALBUPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU4275277R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Nalbuphine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nalbuphine (B1235481) hydrochloride is a potent synthetic opioid analgesic with a unique mixed agonist-antagonist pharmacological profile. It is structurally related to both the opioid antagonist naloxone (B1662785) and the potent opioid agonist oxymorphone.[1] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological actions of nalbuphine hydrochloride. Detailed data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is the hydrochloride salt of nalbuphine.[2] The molecule is a derivative of morphine and is chemically known as (-)-17-(cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol hydrochloride.[3]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride[2] |

| CAS Number | 23277-43-2[2] |

| Molecular Formula | C₂₁H₂₈ClNO₄[2] |

| Molecular Weight | 393.9 g/mol [2] |

| Parent CAS Number | 20594-83-6 (Nalbuphine)[4] |

Physicochemical Properties

This compound is a white to off-white crystalline powder.[5] It is soluble in water and ethanol.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 230 °C | [4] |

| Solubility in Water | 35.5 mg/mL at 25 °C | [4][6] |

| pKa | 8.71 and 9.96 | [6][7] |

| logP | 1.4 | [4] |

Pharmacological Properties

Nalbuphine is a mixed agonist-antagonist opioid modulator.[8] Its primary mechanism of action involves interaction with mu (μ) and kappa (κ) opioid receptors in the central nervous system (CNS).[1][9]

Mechanism of Action

Nalbuphine acts as a partial agonist or antagonist at the μ-opioid receptor and a strong agonist at the κ-opioid receptor.[8][10] The activation of κ-opioid receptors is primarily responsible for its analgesic effects.[10] Its antagonist activity at the μ-opioid receptor contributes to a ceiling effect on respiratory depression, a significant advantage over full μ-opioid agonists.[11]

Opioid Receptor Signaling Pathway

Caption: Nalbuphine's interaction with opioid receptors and downstream signaling.

Receptor Binding Affinity

Nalbuphine exhibits a high affinity for the μ-opioid receptor, followed by the κ-opioid and δ-opioid receptors.

Table 3: Nalbuphine Opioid Receptor Binding Affinities (Ki)

| Receptor | Ki (nM) | Reference |

| Mu (μ) | 0.5 - 0.89 | [4][12] |

| Kappa (κ) | 2.2 - 29 | [4][12] |

| Delta (δ) | 60 - 240 | [4][12] |

Pharmacokinetics

Nalbuphine has a rapid onset of action and a moderate duration of analgesic activity.

Table 4: Pharmacokinetic Parameters of Nalbuphine

| Parameter | Value | Reference |

| Onset of Action (IV) | 2-3 minutes | [1][9] |

| Onset of Action (IM/SC) | < 15 minutes | [1][9] |

| Duration of Action | 3-6 hours | [1][9] |

| Elimination Half-life | ~5 hours | [6][9] |

| Plasma Protein Binding | ~50% | [9] |

| Metabolism | Hepatic | [9] |

| Excretion | Feces and Urine | [9] |

Synthesis and Manufacturing

Nalbuphine is a semi-synthetic opioid derived from thebaine or morphine.[13][14] A common synthetic route involves the use of noroxymorphone (B159341) as a key intermediate.

Synthetic Workflow for this compound

Caption: Simplified workflow for the synthesis of this compound.

A detailed one-pot synthesis from noroxymorphone hydrochloride has been described, which involves reacting it with cyclobutanecarboxaldehyde followed by reduction with a reagent like sodium triacetoxyborohydride.[13] The resulting nalbuphine free base is then purified and converted to the hydrochloride salt.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

A stability-indicating HPLC method is crucial for the quality control of this compound.

Experimental Workflow for HPLC Analysis

Caption: General workflow for HPLC analysis of this compound.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: BDS Hypersil C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[1]

-

Mobile Phase: A mixture of 5 mM sodium acetate (B1210297) buffer (pH 5.5) and acetonitrile (B52724) in a 40:60 (v/v) ratio.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 210 nm.[1]

-

Temperature: Ambient.[1]

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., in the range of 1-15 µg/mL).[1]

-

Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention time and peak area are used for identification and quantification, respectively.

This method has been shown to be linear over a concentration range of 1-15 µg/mL, with a limit of detection of 0.243 µg/mL and a limit of quantification of 0.737 µg/mL.[1]

Conclusion

This compound's distinct molecular structure and mixed agonist-antagonist profile at opioid receptors confer its potent analgesic properties with a favorable safety profile, particularly concerning respiratory depression. The data and methodologies presented in this guide offer a foundational resource for professionals engaged in the research, development, and quality control of this important therapeutic agent. A thorough understanding of its chemical and pharmacological characteristics is essential for its effective and safe application in clinical practice and for the exploration of new therapeutic avenues.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. zenodo.org [zenodo.org]

- 4. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.msa.edu.eg [repository.msa.edu.eg]

- 6. Nalbuphine, a kappa opioid receptor agonist and mu opioid receptor antagonist attenuates pruritus, decreases IL-31, and increases IL-10 in mice with contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EMCrit Blog - Emergency Department Critical Care & Resuscitation [emcrit.org]

- 8. One-Pot Process for Synthesis of this compound and Impurity Control Strategy [ouci.dntb.gov.ua]

- 9. Preparation Of this compound [quickcompany.in]

- 10. researchgate.net [researchgate.net]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of Nalbuphine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalbuphine (B1235481), a synthetic opioid analgesic, presents a unique pharmacological profile as a mixed agonist-antagonist with a potent analgesic effect comparable to morphine but with a ceiling on respiratory depression, rendering it a compound of significant interest in pain management research.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of nalbuphine in various preclinical models. The data herein is intended to serve as a foundational resource for researchers and drug development professionals investigating novel therapeutic applications and formulations of this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Nalbuphine exhibits variable pharmacokinetic profiles across different preclinical species, influenced by the route of administration and species-specific metabolic pathways.

Absorption

Nalbuphine is rapidly absorbed following parenteral administration in preclinical models. In C57BL/6 mice, the time to reach maximum plasma concentration (Tmax) was 5 minutes after subcutaneous (SC) administration and 10 minutes following intraperitoneal (IP) injection.

Distribution

Limited information is available on the specific tissue distribution of nalbuphine in preclinical models. However, its lipophilic nature suggests a wide distribution into various tissues.

Metabolism

The liver is the primary site of nalbuphine metabolism.

Excretion

Nalbuphine and its metabolites are excreted through both renal and fecal routes.

Table 1: Comparative Pharmacokinetic Parameters of Nalbuphine in Preclinical Models

| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference(s) |

| Mouse (C57BL/6) | Subcutaneous (SC) | 10 | 0.083 | 1243 | 1.12 | - | [3] |

| Intraperitoneal (IP) | 10 | 0.167 | 1123 | 0.94 | - | [3] | |

| Rat | Intravenous (IV) | - | - | - | 0.93 | - | [3] |

| Oral | - | - | - | - | Low | [4] | |

| Rectal | - | - | - | - | Complete (lower rectum) | [4] | |

| Dog | Intravenous (IV) | - | - | - | 1.2 | - | [3] |

| Oral | - | - | - | - | Low | [4] | |

| Rectal | - | - | - | - | Low | [4] | |

| Rabbit | - | - | - | - | 2.4 | - | [3] |

| Calf | - | - | - | - | 0.68 | - | [3] |

| Hispaniolan Amazon Parrot | Intravenous (IV) | 12.5 | - | - | 0.33 | - | [5] |

| Intramuscular (IM) | 12.5 | - | - | 0.35 | 103 | [5] |

Note: '-' indicates data not available from the cited sources.

Pharmacodynamics: Mechanism of Action and Therapeutic Effects

Nalbuphine's pharmacological effects are primarily mediated through its interaction with opioid receptors, acting as a potent agonist at kappa-opioid receptors (KOR) and a partial agonist/antagonist at mu-opioid receptors (MOR).[6] This dual activity contributes to its analgesic properties while mitigating some of the undesirable side effects associated with pure MOR agonists.[2]

Analgesic Efficacy

Nalbuphine has demonstrated significant analgesic effects in various preclinical models of pain. In mice, it has been shown to ameliorate both somatic and visceral pain.[6] The analgesic potency of nalbuphine is considered to be comparable to that of morphine.[3]

Table 2: Analgesic Efficacy of Nalbuphine in Preclinical Pain Models

| Preclinical Model | Species | Pain Type | Efficacy Measure | Nalbuphine Dose/Effect | Reference(s) |

| Recovery from Anesthesia | Human (Clinical) | Postoperative | ED50 | 0.125 mg/kg (prophylactic) | [3] |

| Levodopa-Induced Dyskinesia | Non-human Primate (Macaque) | Dyskinesia | Reduction in LID | Dose-dependent reduction (48%) | [7] |

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Other Pharmacodynamic Effects

Beyond analgesia, nalbuphine has been investigated for other therapeutic applications. In a non-human primate model of Parkinson's disease, nalbuphine was effective in reducing levodopa-induced dyskinesia (LID) without compromising the anti-parkinsonian effects of levodopa.[7]

Experimental Protocols

Pharmacokinetic Studies in Mice

Animal Model: Male C57BL/6 mice. Drug Administration: Nalbuphine (10 mg/kg) administered via subcutaneous or intraperitoneal injection. Blood Sampling: Blood collected at 5, 10, 20, 30 minutes, and 1, 2, 3, 6, 12, and 24 hours post-administration. Analysis: Plasma concentrations of nalbuphine measured using a validated analytical method. Pharmacokinetic parameters calculated using noncompartmental analysis.[3]

Hot Plate Test for Analgesia

Apparatus: A hot plate analgesia meter with a surface maintained at a constant temperature (e.g., 55 ± 1°C). Procedure:

-

Animals (typically mice or rats) are individually placed on the heated surface.

-

The latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.

-

A cut-off time is established to prevent tissue damage.

-

The test substance is administered, and the latency is measured again at predetermined time points.

Tail-Flick Test for Analgesia

Apparatus: A device that applies a radiant heat source to the animal's tail. Procedure:

-

The animal's tail is exposed to the heat source.

-

The time taken for the animal to flick its tail away from the heat is measured as the tail-flick latency.

-

The test substance is administered, and the latency is re-measured.

-

An increase in tail-flick latency suggests analgesia.[10]

Acetic Acid-Induced Writhing Test for Visceral Pain

Procedure:

-

An irritating agent, such as acetic acid, is injected intraperitoneally into a mouse.

-

This induces a characteristic writhing behavior (abdominal constrictions and stretching).

-

The number of writhes is counted over a specific period.

-

The test substance is administered prior to the acetic acid injection.

-

A reduction in the number of writhes indicates an analgesic effect against visceral pain.[11][12]

Signaling Pathways and Experimental Workflows

The complex interplay of nalbuphine with opioid receptors initiates downstream signaling cascades that are crucial to its therapeutic and adverse effects.

Conclusion

Nalbuphine's distinct pharmacokinetic and pharmacodynamic properties make it a valuable compound for preclinical research in pain and other neurological disorders. Its kappa-opioid receptor agonism combined with mu-opioid receptor partial agonism/antagonism offers a promising therapeutic window with a favorable safety profile. This guide provides a consolidated resource of current preclinical data to aid in the design of future studies and the development of novel nalbuphine-based therapies. Further research is warranted to fully elucidate its tissue distribution, detailed metabolic pathways across a broader range of species, and the nuances of its signaling cascades to optimize its therapeutic potential.

References

- 1. Nalbuphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nalbuphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 5. Pharmacokinetics of nalbuphine hydrochloride after intravenous and intramuscular administration to Hispaniolan Amazon parrots (Amazona ventralis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nalbuphine, a non-controlled opioid analgesic, and its potential use in research mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual κ-agonist/μ-antagonist opioid receptor modulation reduces levodopa-induced dyskinesia and corrects dysregulated striatal changes in the nonhuman primate model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hot plate test - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Tail flick test - Wikipedia [en.wikipedia.org]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. m.youtube.com [m.youtube.com]

Nalbuphine Hydrochloride: A Comprehensive Receptor Binding and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalbuphine (B1235481) hydrochloride is a potent semi-synthetic opioid analgesic with a unique mixed agonist-antagonist pharmacological profile. It is clinically utilized for the management of moderate to severe pain. Understanding its interaction with opioid receptors at a molecular level is crucial for optimizing its therapeutic use and for the development of novel analgesics with improved side-effect profiles. This technical guide provides an in-depth overview of the receptor binding affinity, selectivity, and associated signaling pathways of nalbuphine hydrochloride.

Receptor Binding Affinity and Selectivity

Nalbuphine primarily interacts with mu (µ), kappa (κ), and to a lesser extent, delta (δ) opioid receptors. Its distinct clinical effects are a direct consequence of its differential affinity and functional activity at these receptor subtypes.

Quantitative Binding Data

The binding affinity of this compound for opioid receptors is typically determined through competitive radioligand binding assays. In these experiments, nalbuphine competes with a radiolabeled ligand of known high affinity for binding to the receptor. The inhibition constant (Ki) is then calculated, which represents the concentration of nalbuphine required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for nalbuphine at human and rodent opioid receptors from various in vitro studies. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| Mu (µ) | Rat | [3H]Dihydromorphine | 0.5 | [1] |

| Human | [3H]DAMGO | 0.89 | [2] | |

| Human | [3H]DAMGO | 2.12 | [3] | |

| Human | [3H]DAMGO | 1-100 (range) | [4] | |

| Kappa (κ) | Rat | (-)-[3H]Ethylketocyclazocine | 29 | [1] |

| Human | [3H]U-69,593 | 2.2 | [2] | |

| Delta (δ) | Rat | D-[3H]Ala2-D-Leu5-enkephalin | 60 | [1] |

| Human | [3H]Naltrindole | 240 | [2] |

Note: This table presents a selection of reported Ki values to illustrate the general binding profile of nalbuphine. For a comprehensive understanding, consulting the primary literature is recommended.

As the data indicates, nalbuphine generally exhibits the highest affinity for the mu-opioid receptor, followed by the kappa- and then the delta-opioid receptor.

Functional Activity and Signaling Pathways

While nalbuphine binds with high affinity to the mu-opioid receptor, it functions as an antagonist or weak partial agonist at this site.[5][6] Conversely, at the kappa-opioid receptor, it acts as a full agonist .[6][7] This mixed functional profile is the cornerstone of its clinical characteristics, providing analgesia with a ceiling effect on respiratory depression and a lower abuse potential compared to full mu-opioid agonists.

Kappa-Opioid Receptor Agonism

As a kappa-opioid receptor agonist, nalbuphine mimics the effects of endogenous ligands like dynorphin. The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.

Caption: Nalbuphine-mediated kappa-opioid receptor agonism signaling pathway.

Upon binding of nalbuphine to the kappa-opioid receptor, the following intracellular events are initiated:

-

G-protein Activation: The receptor undergoes a conformational change, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein.

-

G-protein Dissociation: The Gαi/o-GTP subunit and the Gβγ dimer dissociate from each other and the receptor.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. This typically involves the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), reducing calcium influx.

-

-

Cellular Effect: The net result of these actions is a decrease in neuronal excitability, which contributes to the analgesic effects of nalbuphine.

Mu-Opioid Receptor Antagonism

At the mu-opioid receptor, nalbuphine acts as a competitive antagonist. This means that it binds to the receptor but does not activate it. By occupying the binding site, it prevents endogenous agonists (e.g., endorphins) or exogenous full agonists (e.g., morphine, fentanyl) from binding and initiating a signaling cascade.

Caption: Nalbuphine's antagonistic action at the mu-opioid receptor.

The clinical significance of nalbuphine's mu-antagonism includes:

-

Ceiling Effect on Respiratory Depression: Full mu-opioid agonists can cause severe, dose-dependent respiratory depression. By antagonizing the mu-receptor, nalbuphine mitigates this life-threatening side effect.

-

Lower Abuse Potential: The euphoric and rewarding effects of many opioids are primarily mediated by the mu-receptor. Nalbuphine's antagonism at this site reduces its potential for abuse and dependence.

-

Reversal of Mu-Agonist Effects: Nalbuphine can precipitate withdrawal symptoms in individuals physically dependent on full mu-opioid agonists. It can also reverse the analgesic and respiratory depressant effects of these drugs.

Experimental Protocols

The characterization of nalbuphine's receptor binding and functional profile relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of nalbuphine for a specific opioid receptor subtype.

Caption: General workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human µ, κ, or δ opioid receptor) are prepared.[8]

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of the selective radioligand (e.g., [3H]DAMGO for µ, [3H]U-69,593 for κ, or [3H]DPDPE for δ) at a concentration close to its Kd.

-

Increasing concentrations of unlabeled this compound.

-

Membrane preparation (typically 10-50 µg of protein per well).

-

-

Controls:

-

Total Binding: Contains membranes, radioligand, and assay buffer (no nalbuphine).

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-selective opioid antagonist (e.g., 10 µM naloxone) to saturate all specific binding sites.

-

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[8]

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding is calculated as: Total Binding - Non-specific Binding.

-

The percentage of specific binding is plotted against the logarithm of the nalbuphine concentration.

-

The IC50 (the concentration of nalbuphine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + ([L]/Kd))

-

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of nalbuphine to activate G-proteins coupled to an opioid receptor, thereby determining its agonist or antagonist properties.

Caption: General workflow for a [35S]GTPγS binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Membranes are prepared as described for the radioligand binding assay.

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP (typically 10-30 µM) to ensure that G-proteins are in their inactive, GDP-bound state.

-

Increasing concentrations of nalbuphine.

-

Membrane preparation.

-

-

Controls:

-

Basal Binding: Contains membranes, GDP, and buffer (no nalbuphine).

-

Non-specific Binding: Contains all of the above plus a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Positive Control: A known full agonist for the receptor is included to determine the maximal stimulation.

-

-

-

Incubation and Reaction Initiation:

-

The plate is pre-incubated at 30°C for a short period (e.g., 15-30 minutes).

-

The reaction is initiated by the addition of [35S]GTPγS (a non-hydrolyzable GTP analog) to a final concentration of 0.05-0.1 nM.[9]

-

The plate is incubated for an additional 30-60 minutes at 30°C.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.

-

The amount of [35S]GTPγS bound to the Gα subunits on the membranes is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Specific Binding is calculated as: Total Binding - Non-specific Binding.

-

The amount of [35S]GTPγS bound is plotted against the logarithm of the nalbuphine concentration.

-

Agonist Activity: A concentration-dependent increase in [35S]GTPγS binding above basal levels indicates agonist activity. The EC50 (the concentration of nalbuphine that produces 50% of its maximal effect) and Emax (the maximal effect) are determined by non-linear regression.

-

Antagonist Activity: To test for antagonist activity (e.g., at the µ-receptor), increasing concentrations of nalbuphine are added in the presence of a fixed concentration of a known mu-agonist. A concentration-dependent inhibition of the agonist-stimulated [35S]GTPγS binding indicates antagonist activity.

-

Conclusion

This compound's complex pharmacological profile, characterized by high-affinity binding to mu- and kappa-opioid receptors coupled with kappa-agonism and mu-antagonism, underpins its clinical utility as an analgesic with a favorable safety profile. The in-depth understanding of its receptor interactions and signaling pathways, as elucidated by the experimental methodologies described herein, is essential for the rational design of future pain therapeutics and for the informed clinical application of this important medication.

References

- 1. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. zenodo.org [zenodo.org]

- 5. Activity of opioid ligands in cells expressing cloned mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

In-Vitro Characterization of Nalbuphine Hydrochloride's Agonist-Antagonist Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalbuphine (B1235481) hydrochloride is a semi-synthetic opioid with a distinctive mixed agonist-antagonist pharmacological profile. It functions as an agonist at the kappa-opioid receptor (KOR) and an antagonist at the mu-opioid receptor (MOR). This dual action provides effective analgesia with a ceiling effect on respiratory depression, a significant advantage over traditional MOR agonists. This technical guide provides an in-depth overview of the in-vitro methods used to characterize the complex pharmacology of nalbuphine, including detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant signaling pathways.

Receptor Binding Affinity

The initial step in characterizing nalbuphine's interaction with opioid receptors is to determine its binding affinity (Ki) for the mu (µ), kappa (κ), and delta (δ) opioid receptor subtypes. This is typically achieved through competitive radioligand binding assays.

Quantitative Data: Receptor Binding Affinities

| Receptor Subtype | Radioligand | Test System | Nalbuphine Ki (nM) | Reference Compound | Reference Ki (nM) |

| Mu (µ) | [³H]-Dihydromorphine | Rat brain homogenates | 0.5[1] | Morphine | 0.9 (IC50)[1] |

| Kappa (κ) | (-)-[³H]-Ethylketocyclazocine | Rat brain homogenates | 29[1] | U-50,488H | 10 (IC50)[1] |

| Delta (δ) | D-[³H]Ala2-D-Leu5-enkephalin | Rat brain homogenates | 60[1] | - | - |

Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. IC50 values are the concentration of a drug that inhibits 50% of the specific binding of the radioligand.

Functional Activity at Opioid Receptors

Functional assays are essential to determine whether nalbuphine acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) at each opioid receptor subtype. The primary functional assays used for this characterization are the [³⁵S]GTPγS binding assay, the adenylyl cyclase (cAMP) inhibition assay, and the β-arrestin recruitment assay.

Kappa-Opioid Receptor (KOR) Agonist Activity

Nalbuphine demonstrates agonist activity at the KOR. This is characterized by its ability to stimulate G-protein coupling and inhibit adenylyl cyclase.

This assay measures the activation of G-proteins, a primary step in GPCR signaling. Agonist binding to the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Quantitative Data: KOR Agonism in [³⁵S]GTPγS Assay

| Parameter | Value | Test System |

| EC50 | ~10 nM | CHO-hKOR cell membranes |

| Emax | Partial Agonist | CHO-hKOR cell membranes |

Note: Data is estimated from graphical representations in the cited literature. EC50 is the concentration of an agonist that provides 50% of its maximal response. Emax is the maximum response achievable by an agonist.

KORs are coupled to inhibitory G-proteins (Gαi/o) that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Data: KOR Agonism in cAMP Assay

| Parameter | Value | Test System |

| EC50 | ~5 nM | HEK-κ cells |

| Emax | Partial Agonist | HEK-κ cells |

Note: Data is estimated from graphical representations in the cited literature.

Mu-Opioid Receptor (MOR) Antagonist Activity

Nalbuphine acts as an antagonist at the MOR, blocking the effects of MOR agonists like morphine. This is demonstrated in functional assays by its ability to inhibit agonist-induced G-protein activation and cAMP inhibition.

Quantitative Data: MOR Antagonism

| Assay Type | Agonist Challenged | Parameter | Value | Test System |

| cAMP Inhibition | DAMGO | IC50 | ~20 nM | HEK293 cells expressing MOR |

| [³⁵S]GTPγS Binding | DAMGO | IC50 | ~15 nM | CHO-hMOR cell membranes |

Note: Data is estimated based on typical antagonist profiles in the cited literature. IC50 is the concentration of an antagonist that inhibits 50% of the agonist's response.

Delta-Opioid Receptor (DOR) Activity

Nalbuphine exhibits weak activity at the DOR. While it has a measurable binding affinity, its functional effects are minimal compared to its actions at MOR and KOR.

Signaling Pathways

The agonist and antagonist effects of nalbuphine are mediated through distinct intracellular signaling cascades.

KOR Agonist Signaling Pathway

As a KOR agonist, nalbuphine activates Gαi/o proteins. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production. The Gβγ subunit can modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). The KOR is known to couple to a variety of Gαi/o subtypes, including Gi1, Gi2, Gi3, GoA, GoB, Gz, and Gustducin.

MOR Antagonist Logical Relationship

As an MOR antagonist, nalbuphine binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents MOR agonists from binding and initiating their signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key in-vitro assays used to characterize nalbuphine's agonist-antagonist effects.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of nalbuphine for a specific opioid receptor subtype.

Materials and Reagents:

-

Cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR).

-

Nalbuphine hydrochloride.

-

Naloxone (B1662785) (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL radioligand (at a concentration near its Kd), and 100 µL membrane suspension.

-

Non-specific Binding: 50 µL naloxone (10 µM final concentration), 50 µL radioligand, and 100 µL membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of nalbuphine, 50 µL radioligand, and 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of nalbuphine to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This protocol describes a functional assay to measure G-protein activation.

Materials and Reagents:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

This compound.

-

GDP (Guanosine diphosphate).

-

Unlabeled GTPγS (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

-

25 µL of varying concentrations of nalbuphine (for agonist mode) or a fixed concentration of a known agonist plus varying concentrations of nalbuphine (for antagonist mode).

-

50 µL of membrane suspension (10-20 µg protein).

-

50 µL of GDP (final concentration 10-30 µM).

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: Subtract non-specific binding to obtain specific binding. For agonist mode, plot specific binding against the log concentration of nalbuphine to determine EC50 and Emax. For antagonist mode, plot the inhibition of agonist-stimulated binding against the log concentration of nalbuphine to determine the IC50.

Adenylyl Cyclase (cAMP) Inhibition Assay

This protocol details a cell-based assay to measure the inhibition of cAMP production.

Materials and Reagents:

-

Whole cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

-

This compound.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

A known MOR agonist (e.g., DAMGO) for antagonist mode.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

384-well plates.

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Plating: Seed cells into 384-well plates and incubate overnight.

-

Compound Addition:

-

Agonist Mode (for KOR): Add varying concentrations of nalbuphine to the cells.

-

Antagonist Mode (for MOR): Pre-incubate cells with varying concentrations of nalbuphine for 15-30 minutes, then add a fixed concentration (e.g., EC80) of a MOR agonist.

-

-

Stimulation: Add forskolin to all wells to stimulate cAMP production.

-

Incubation: Incubate for 15-30 minutes at room temperature.

-

Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Read the plate on a compatible plate reader. The signal is typically inversely proportional to the cAMP concentration.

-

Data Analysis: For agonist mode, plot the signal against the log concentration of nalbuphine to determine EC50 and Emax for cAMP inhibition. For antagonist mode, plot the signal against the log concentration of nalbuphine to determine the IC50 for the reversal of agonist-induced cAMP inhibition.

β-Arrestin Recruitment Assay

This protocol describes a cell-based assay to measure the recruitment of β-arrestin to the activated opioid receptor.

Materials and Reagents:

-

Cells engineered to express the opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® cells).

-

This compound.

-

A known agonist for the receptor of interest.

-

Cell culture medium and supplements.

-

Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

-

White, opaque 384-well plates.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the engineered cells in a 384-well plate and incubate overnight.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of nalbuphine.

-

Antagonist Mode: Pre-incubate with varying concentrations of nalbuphine, then add a fixed EC80 concentration of a known agonist.

-

-

Incubation: Incubate the plate for 60-90 minutes at 37°C.

-

Signal Development: Add the detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: For agonist mode, plot the signal against the log concentration of nalbuphine to determine EC50 and Emax for β-arrestin recruitment. For antagonist mode, plot the signal against the log concentration of nalbuphine to determine the IC50 for the inhibition of agonist-induced recruitment.

Conclusion

The in-vitro characterization of this compound through a combination of receptor binding and functional assays provides a comprehensive understanding of its mixed agonist-antagonist profile. The data clearly demonstrate its high affinity for and antagonist activity at the mu-opioid receptor, and its agonist activity at the kappa-opioid receptor. These in-vitro findings are consistent with its clinical profile as a potent analgesic with a favorable safety profile regarding respiratory depression. The detailed protocols and signaling pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working with nalbuphine and other mixed-profile opioid compounds. Further investigation into nalbuphine's potential for biased agonism at the kappa-opioid receptor, by comparing G-protein activation and β-arrestin recruitment, could provide additional insights into its unique pharmacological properties.

References

A Technical Guide to Nalbuphine Hydrochloride's Role in Modulating Nociceptive Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nalbuphine (B1235481) hydrochloride is a semi-synthetic opioid analgesic with a unique mixed agonist-antagonist pharmacological profile. It functions as a potent agonist at the kappa-opioid receptor (KOR) and an antagonist at the mu-opioid receptor (MOR).[1][2] This dual mechanism of action provides effective analgesia with a lower risk of the severe side effects, such as respiratory depression and abuse potential, commonly associated with full mu-opioid agonists.[1][2] This document provides an in-depth technical overview of nalbuphine's interaction with nociceptive pathways, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular and systemic mechanisms.

Mechanism of Action: A Dual-Receptor Interaction

Nalbuphine's primary mechanism involves its distinct activities at two key opioid receptors central to pain modulation:

-

Kappa-Opioid Receptor (KOR) Agonism: Activation of KORs is a primary driver of nalbuphine's analgesic effects.[2][3] This action contributes to analgesia at both spinal and supraspinal levels, modulating the perception of and response to pain.[4][5]

-

Mu-Opioid Receptor (MOR) Antagonism: By acting as an antagonist at the MOR, nalbuphine can reverse or block the effects of mu-agonists like morphine.[1][3] This property is crucial for its improved safety profile, as it mitigates the risk of MOR-mediated respiratory depression and euphoria.[2][6]

This mixed profile allows nalbuphine to inhibit ascending pain pathways effectively while offering a ceiling effect for respiratory depression, where doses above 30 mg do not produce further suppression.[2][4]

Figure 1: Nalbuphine's dual interaction with opioid receptors.

Modulation of Nociceptive Pathways

Nalbuphine exerts its analgesic effects by modulating key nociceptive (pain-sensing) pathways at both the spinal and supraspinal levels.

Supraspinal and Spinal Mechanisms

Nociceptive signals are transmitted from the periphery to the brain via ascending pathways, and the perception of pain is regulated by descending pathways originating in the brainstem.[7][8] Nalbuphine's action on KORs in supraspinal areas like the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), as well as in the dorsal horn of the spinal cord, inhibits this transmission.[1][9]

-

Spinal Analgesia: At the spinal cord level, KOR activation by nalbuphine hyperpolarizes primary afferent neurons and inhibits the release of excitatory neurotransmitters like substance P and glutamate, thereby dampening the ascending pain signal.[8][10]

-

Supraspinal Analgesia: In the brain, KOR activation enhances the activity of descending inhibitory pathways that project to the spinal cord, further reducing nociceptive transmission.[7][11]

Cellular Signaling Cascade

As a G-protein coupled receptor (GPCR), the KOR, upon activation by nalbuphine, initiates an intracellular signaling cascade primarily through the Gi/o protein pathway.[12][13]

The key steps include:

-

G-protein Activation: Nalbuphine binding causes a conformational change in the KOR, activating the associated heterotrimeric Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][14]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.[12][14] It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[14][15]

-

MAPK Pathway Activation: KOR activation can also stimulate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which are involved in the longer-term regulation of neuronal function and analgesia.[12]

Figure 2: KOR-mediated intracellular signaling cascade.

Quantitative Pharmacological Data

The efficacy and receptor interaction of nalbuphine have been quantified through various in vitro and in vivo studies. A lower inhibition constant (Ki) indicates higher binding affinity.

Table 1: Opioid Receptor Binding Affinities (Ki)

| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |

| Nalbuphine | 0.5 - 0.89[1][16][17] | 2.2 - 29[1][16][17] | 60 - 240[1][16][17] |

| Morphine | ~1.17[18] | - | - |

Data derived from in vitro displacement studies in rat brain homogenates and cell lines expressing human opioid receptors.[1][16][19]

Table 2: Pharmacokinetic & Pharmacodynamic Properties

| Parameter | Value | Route of Administration |

| Onset of Action | 2-3 minutes[2][4] | Intravenous (IV) |

| <15 minutes[2][4] | Intramuscular (IM) / Subcutaneous (SC) | |

| Duration of Action | 3-6 hours[2][4] | All routes |

| Plasma Half-life | ~5 hours[2] | - |

| Analgesic Potency | Equivalent to morphine on a mg basis (up to 30 mg)[2] | - |

Table 3: Clinical Efficacy Data (ED50)

| Study Context | Nalbuphine Dose (ED50) | Co-administered Agent |

| Painless Hysteroscopy | 0.1 mg/kg[20] | Propofol (1.729 mg/kg) |

| Catheter-Related Bladder Discomfort | 0.03 mg/kg[21] | - |

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Key Experimental Methodologies

The analgesic properties of compounds like nalbuphine are commonly assessed using preclinical models that measure response to noxious stimuli.

Hot Plate Test Protocol

The hot plate test is a standard method for evaluating centrally acting analgesics by measuring the reaction time to a thermal pain stimulus.[22][23]

Objective: To determine the analgesic efficacy of a test compound by measuring the latency of an animal's response to a heated surface.

Methodology:

-

Apparatus: A hot plate analgesia meter with a surface maintained at a constant temperature (typically 55 ± 0.5°C), enclosed by a transparent cylinder.[23]

-

Animals: Mice (20-30 g) or rats (200-250 g) are used. They are acclimatized to the lab environment for at least one week.[23]

-

Habituation: Animals are brought to the testing room at least 30 minutes before the experiment begins.[23]

-

Baseline Latency: Each animal is placed on the hot plate, and a timer is started. The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded.[23] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[23]

-

Drug Administration: Animals are divided into groups and administered the test compound (e.g., nalbuphine) or a vehicle control via a specified route (e.g., intraperitoneal, subcutaneous).

-

Post-Drug Latency: At predetermined time intervals after administration (e.g., 30, 60, 90 minutes), the hot plate test is repeated to measure the post-treatment reaction latency.

-

Data Analysis: The increase in latency compared to baseline is calculated. A significant increase indicates an analgesic effect.[23]

Figure 3: Standard workflow for the Hot Plate analgesic assay.

Conclusion and Implications for Drug Development

Nalbuphine hydrochloride represents a significant pharmacological agent in the management of pain. Its unique mechanism as a KOR agonist and MOR antagonist provides a distinct advantage, offering potent analgesia with a reduced liability for abuse and severe respiratory depression. The comprehensive data on its receptor affinities, signaling pathways, and efficacy in preclinical models underscores its value. For drug development professionals, nalbuphine serves as a key example of how mixed-receptor pharmacology can be leveraged to create safer and effective analgesics. Further research into biased agonism at the KOR and the development of novel compounds with similar mixed profiles could lead to the next generation of pain therapeutics with even more refined safety and efficacy.

References

- 1. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. Nalbuphine | C21H27NO4 | CID 5311304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mims.com [mims.com]

- 5. Nalbuphine, a kappa opioid receptor agonist and mu opioid receptor antagonist attenuates pruritus, decreases IL-31, and increases IL-10 in mice with contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Central modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.libretexts.org [med.libretexts.org]

- 9. Central Nervous System Targets: Supraspinal Mechanisms of Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Disparate spinal and supraspinal opioid antinociceptive responses in beta-endorphin-deficient mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. zenodo.org [zenodo.org]

- 20. ED50 of Propofol Combined with Nalbuphine on the Sedative Effect in Painless Hysteroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Hot plate test - Wikipedia [en.wikipedia.org]

- 23. benchchem.com [benchchem.com]

The Ceiling Effect of Nalbuphine Hydrochloride on Respiratory Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalbuphine (B1235481) hydrochloride, a synthetic opioid agonist-antagonist, presents a unique pharmacological profile that has garnered significant interest in clinical settings. Its primary appeal lies in its potent analgesic effects, comparable to that of morphine, coupled with a notable ceiling effect on respiratory depression, a life-threatening side effect commonly associated with pure opioid agonists. This technical guide provides an in-depth investigation into the ceiling effect of nalbuphine on respiratory depression, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.

Nalbuphine's mechanism of action involves its agonist activity at the kappa opioid receptor and antagonist activity at the mu-opioid receptor.[1] This dual action is believed to be the basis for its distinct safety profile. While mu-opioid receptor activation is strongly linked to profound respiratory depression, kappa-opioid receptor agonism appears to contribute less to this adverse effect and may even counteract mu-agonist-induced respiratory depression.[1]

This document aims to provide a comprehensive resource for researchers and drug development professionals by summarizing key findings from clinical studies, elucidating the experimental methodologies used to evaluate nalbuphine's respiratory effects, and illustrating the complex signaling pathways involved.

Quantitative Data Summary

The following tables summarize the dose-response relationship of nalbuphine on various respiratory parameters as documented in key clinical studies.

| Study | Drug(s) and Dose(s) | Key Respiratory Parameter(s) Measured | Results Summary |

| Gal et al. (1982) | Nalbuphine (0.15 mg/kg, 0.3 mg/kg, 0.45 mg/kg, 0.6 mg/kg cumulative) vs. Morphine (0.15 mg/kg, 0.3 mg/kg, 0.45 mg/kg, 0.6 mg/kg cumulative) | Ventilatory response to CO2 (slope and displacement of CO2 response curve) | Morphine produced a dose-dependent depression of the ventilatory response to CO2 with no ceiling effect observed. Nalbuphine showed a ceiling effect for respiratory depression at doses above 0.45 mg/kg, with no further significant decrease in the ventilatory response to CO2 at the 0.6 mg/kg dose. |

| Romagnoli & Keats (1980) | Nalbuphine (10 mg/70 kg, 20 mg/70 kg, 30 mg/70 kg) vs. Morphine (10 mg/70 kg, 20 mg/70 kg) | Displacement of CO2 response curve | At 10 mg/70 kg, nalbuphine and morphine produced equal respiratory depression. With increasing doses, the dose-effect curve for nalbuphine was flatter than that for morphine. A ceiling effect for nalbuphine's respiratory depression was observed at 30 mg/70 kg.[2] |

| Lake et al. (1982) | Nalbuphine (10 mg/70 kg) vs. Morphine (10 mg/70 kg) | Resting and CO2-stimulated minute ventilation, arterial blood gases (PaCO2) | At equianalgesic doses, nalbuphine and morphine produced similar decreases in resting minute ventilation and increases in PaCO2. However, nalbuphine demonstrated a ceiling effect, with higher doses not producing further significant respiratory depression. |

| Puffenbarger et al. (1999) | Nalbuphine (0.1 mg/kg) for reversal of fentanyl-induced respiratory depression | Slope of the CO2 response curve, ventilatory response to end-tidal pCO2 of 60 mmHg | Nalbuphine effectively reversed fentanyl-induced apnea. The slope of the CO2 response curve returned to near-control values, and a return of respiratory depression was not observed.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies investigating the respiratory effects of nalbuphine.

Study by Gal et al. (1982): Comparison of Nalbuphine and Morphine on Ventilatory Control

-

Subjects: Six healthy adult male volunteers.

-

Study Design: A randomized, double-blind, crossover study. Each subject received both nalbuphine and morphine on separate occasions.

-

Drug Administration: Drugs were administered intravenously in four incremental doses of 0.15 mg/kg each, at 45-minute intervals, reaching a cumulative dose of 0.6 mg/kg.

-

Respiratory Measurement: The ventilatory response to progressive hypercapnia was assessed using a rebreathing method. Subjects rebreathed from a bag containing 7% CO2 in oxygen. Ventilation was measured using a pneumotachograph, and end-tidal CO2 was monitored with a capnograph. The slope and position of the CO2 response curve (ventilation vs. end-tidal CO2) were determined.

-

Data Analysis: The slopes of the CO2 response curves and the ventilation at a standardized end-tidal PCO2 of 55 mmHg were compared between the two drugs at each dose level.

Study by Romagnoli & Keats (1980): Ceiling Effect of Nalbuphine on Respiratory Depression

-

Subjects: Healthy male volunteers.

-

Study Design: A comparative study of the respiratory depressant effects of nalbuphine and morphine.

-

Drug Administration: Drugs were administered intravenously. In one part of the study, equianalgesic doses of nalbuphine (10 mg/70 kg) and morphine (10 mg/70 kg) were compared. In another part, the dose-response of nalbuphine was evaluated by administering incremental doses of 10 mg/70 kg up to a total of 30 mg/70 kg.

-

Respiratory Measurement: The respiratory depression was quantified by measuring the displacement of the CO2 response curve. This was achieved by determining the increase in end-tidal PCO2 required to produce a standardized minute ventilation.

-

Data Analysis: The dose-effect curves for the displacement of the CO2 response were plotted for both drugs and compared to identify a ceiling effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using Graphviz (DOT language).

Signaling Pathway of Nalbuphine's Action on Respiratory Control

Caption: Nalbuphine's dual signaling pathway.

Experimental Workflow for Assessing Respiratory Depression

Caption: A typical experimental workflow.

Logical Relationship of Nalbuphine's Ceiling Effect

Caption: The logic behind the ceiling effect.

Conclusion

The evidence strongly supports the existence of a ceiling effect for nalbuphine hydrochloride-induced respiratory depression. This effect is consistently observed at doses of approximately 30 mg in a 70 kg individual. The unique mechanism of action, involving kappa-opioid receptor agonism and mu-opioid receptor antagonism, underpins this favorable safety profile, distinguishing nalbuphine from traditional mu-opioid agonists like morphine. The presented quantitative data, detailed experimental protocols, and visual diagrams provide a comprehensive foundation for understanding and further investigating this clinically significant phenomenon. For researchers and drug development professionals, nalbuphine serves as a valuable case study in the design of safer analgesics and highlights the potential of targeting multiple opioid receptor subtypes to dissociate therapeutic effects from adverse events. Further research could focus on the molecular intricacies of the kappa and mu-opioid receptor interactions and the development of novel compounds with similar or improved safety profiles.

References

- 1. DailyMed - this compound injection, solution [dailymed.nlm.nih.gov]

- 2. Ceiling effect for respiratory depression by nalbuphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversal of fentanyl related respiratory depression with nalbuphine. Effects on the CO2-response curve in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of Nalbuphine on the Central Nervous System: An In-depth Technical Review of Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Nalbuphine (B1235481), a synthetic opioid analgesic, presents a complex and multifaceted profile of action on the central nervous system (CNS). Characterized by its unique mixed agonist-antagonist activity at opioid receptors, nalbuphine has been the subject of extensive investigation in various animal models. This technical guide synthesizes the core findings from these preclinical studies, offering a detailed examination of its analgesic, sedative, respiratory, and neurochemical effects. The following sections provide a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways elucidated through animal research.

Mechanism of Action: A Tale of Two Receptors

Nalbuphine's primary mechanism of action within the CNS is its interaction with opioid receptors, specifically as a potent agonist at kappa-opioid receptors (KOR) and an antagonist or partial agonist at mu-opioid receptors (MOR).[1][2][3][4][5] This dual functionality is central to its pharmacological profile, contributing to its potent analgesic effects while mitigating some of the severe adverse effects associated with pure mu-opioid agonists.[5][6] Autoradiographic studies in guinea pig brain and monkey spinal cord have demonstrated that nalbuphine binds with high affinity to both mu and kappa receptors, with a notable absence of significant interaction with delta-opioid receptors.[7] The anatomical distribution of [3H]nalbuphine binding sites aligns with regions known to be rich in mu and kappa receptors and integral to pain modulation, including the deep layers of the cerebral cortex, laminae I and II of the spinal cord, and the periaqueductal gray.[7]

dot graph "Nalbuphine_Mechanism_of_Action" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Nalbuphine [label="Nalbuphine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KOR [label="Kappa-Opioid Receptor (KOR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MOR [label="Mu-Opioid Receptor (MOR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analgesia [label="Analgesia", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sedation [label="Sedation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reduced_Resp_Dep [label="Reduced Respiratory\nDepression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reduced_Abuse_Pot [label="Reduced Abuse\nPotential", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Nalbuphine -> KOR [label="Agonist", color="#34A853"]; Nalbuphine -> MOR [label="Antagonist / Partial Agonist", color="#EA4335"]; KOR -> Analgesia; KOR -> Sedation; MOR -> Reduced_Resp_Dep; MOR -> Reduced_Abuse_Pot; } caption { label = "Nalbuphine's dual action on opioid receptors."; fontsize = 10; fontname = "Arial"; }

Analgesic Effects: Efficacy Across Pain Modalities

Animal studies have consistently demonstrated the analgesic efficacy of nalbuphine in various pain models, including somatic and visceral pain.[1][6] The analgesic properties are primarily attributed to its agonistic activity at KORs, with evidence suggesting a complex interplay between spinal and supraspinal mechanisms.[8]

Quantitative Data on Analgesia

| Animal Model | Pain Assay | Route of Administration | Effective Dose (ED50) / Dose Range | Key Findings | Reference(s) |

| Mice | Tail-flick assay | Subcutaneous (s.c.) | 41.8 mg/kg | Systemic administration produces analgesia. | [8] |

| Mice | Tail-flick assay | Intracerebroventricular (i.c.v.) | 21.3 µg | Central administration is effective. | [8] |

| Mice | Tail-flick assay | Intrathecal (i.t.) | 11.2 µg | Spinal mechanisms are involved in analgesia. | [8] |

| Rhesus Monkeys | Thermal tail withdrawal | - | 3.2-10.0 mg/kg | Produced antinociceptive effects in some subjects. | [9] |

| Rats | - | Intraperitoneal (i.p.) | 5, 10, and 20 mg/kg | Dose-dependent antinociceptive effects after a single administration. | [10] |

Experimental Protocols

Tail-Flick Assay in Mice:

-

Animals: Male mice.[8]

-

Apparatus: A radiant heat source is focused on the tail of the mouse.

-

Procedure: The latency to flick the tail away from the heat source is measured. An increase in tail-flick latency is indicative of an analgesic effect.

-

Drug Administration: Nalbuphine was administered systemically (subcutaneously), intracerebroventricularly, or intrathecally.[8]

dot graph "Tail_Flick_Assay_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Animal_Prep [label="Acclimatize Mouse", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Administer Nalbuphine\n(s.c., i.c.v., or i.t.)", fillcolor="#FBBC05", fontcolor="#202124"]; Place_in_Apparatus [label="Place Mouse in\nTail-Flick Apparatus", fillcolor="#F1F3F4", fontcolor="#202124"]; Apply_Heat [label="Apply Radiant Heat\nto Tail", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Latency [label="Measure Tail-Flick\nLatency", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Animal_Prep; Animal_Prep -> Drug_Admin; Drug_Admin -> Place_in_Apparatus; Place_in_Apparatus -> Apply_Heat; Apply_Heat -> Measure_Latency; Measure_Latency -> End; } caption { label = "Workflow for the tail-flick analgesia test."; fontsize = 10; fontname = "Arial"; }

Sedative Effects: A Dose-Dependent Profile

Nalbuphine induces sedation, a common CNS effect of kappa-opioid agonists.[2][11] Studies in dogs have explored the dose-dependent nature of this sedation and its potentiation when combined with other agents like acepromazine (B1664959).

Quantitative Data on Sedation

| Animal Model | Sedation Assessment | Route of Administration | Dose Range | Key Findings | Reference(s) |

| Dogs | Numeric Descriptive Scale (NDS) and Simple Numerical Scale (SNS) | Intravenous (IV) | 1.0, 1.5, and 2.0 mg/kg | All doses produced mild sedation for at least 120 minutes. No dose-dependent increase in sedation scores was observed. | [11][12] |

| Dogs | NDS and SNS | Intravenous (IV) | 1.0, 1.5, and 2.0 mg/kg (with 0.05 mg/kg acepromazine) | Combination resulted in moderate sedation for at least 60 minutes. | [11][12] |

| Dogs | NDS and SNS | Intravenous (IV) | 0.3, 0.6, and 1.0 mg/kg | All doses decreased the degree of sedation induced by a morphine-acepromazine combination. | [13] |

Experimental Protocols

Sedation Scoring in Dogs:

-

Procedure: Sedation is assessed at various time points after drug administration using validated scoring systems. These scales typically evaluate posture, alertness, and response to stimuli.

-

Drug Administration: Nalbuphine was administered intravenously, either alone or in combination with acepromazine or to reverse morphine-acepromazine-induced sedation.[11][12][13]

Respiratory Effects: The "Ceiling Effect"

A hallmark of nalbuphine's CNS profile is its "ceiling effect" on respiratory depression.[6] Unlike pure mu-opioid agonists, where increasing doses lead to progressively severe respiratory depression, the respiratory depressant effects of nalbuphine plateau at higher doses.[4] This property makes it a potentially safer analgesic option.

Quantitative Data on Respiratory Effects

| Animal Model | Respiratory Parameter | Route of Administration | Dose | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Anesthetized Rats | Respiratory Rate | Intravenous (IV) infusion | 1 and 5 mg/kg/h | High-dose nalbuphine depressed the respiratory rate. |[14] | | Rhesus Monkeys | Respiration in air and 5% CO2 | - | - | Had modest respiratory-depressant effects and attenuated CO2-induced hyperventilation. |[9] |

Experimental Protocols

Respiratory Monitoring in Anesthetized Rats:

-

Animals: Male Wistar rats.[14]

-

Anesthesia: Isoflurane.[14]

-

Procedure: Animals were spontaneously breathing. The left carotid artery and right jugular vein were cannulated for blood pressure monitoring and drug administration, respectively. Respiratory parameters were monitored continuously.

-

Drug Administration: A subcutaneous loading dose of 1 mg/kg was followed by a continuous intravenous infusion of 1 or 5 mg/kg/h.[14]

Neurochemical Interactions: Modulation of Dopaminergic Pathways

Nalbuphine's influence extends to key neurotransmitter systems in the CNS, notably the dopaminergic system. This interaction is particularly relevant to its potential role in modulating the effects of other opioids and its own abuse potential.

Quantitative Data on Dopaminergic Interactions

| Animal Model | Experimental Condition | Route of Administration | Dose Range | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Rats | Morphine withdrawal | Intraperitoneal (i.p.) | 0.1, 0.3, 1.0, and 3.0 mg/kg | Chronic co-administration with morphine attenuated morphine-induced anxiety and dopaminergic alterations (upregulation of tyrosine hydroxylase expression). |[15][16] |

Experimental Protocols

Assessment of Morphine-Induced Dopaminergic Alterations in Rats:

-

Animals: Male adult Wistar albino rats.[15]

-

Procedure: Opioid dependence was induced by administering increasing doses of morphine. Withdrawal was precipitated with naloxone. Anxiety-like behavior was measured, and brain tissue was analyzed for levels of cAMP and the expression of tyrosine hydroxylase (a key enzyme in dopamine (B1211576) synthesis).

-

Drug Administration: Nalbuphine was co-administered with morphine either acutely or chronically at various doses.[15]

dot graph "Nalbuphine_Dopamine_Interaction" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];